molecular formula C13H12F3NO3 B6355286 methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate CAS No. 114125-59-6

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate

Cat. No.: B6355286
CAS No.: 114125-59-6
M. Wt: 287.23 g/mol
InChI Key: QIOGKHBTRZZGKB-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is a fluorinated ester featuring a trifluoromethyl group, a hydroxyl moiety, and a 2-methylindole substituent. Its synthesis typically involves decarboxylative aldol reactions between β-ketocarboxylic acids and trifluoropyruvates, catalyzed by amines or cinchona alkaloids . The compound’s stereochemical complexity and fluorine content make it relevant in medicinal chemistry and asymmetric catalysis.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c1-7-10(8-5-3-4-6-9(8)17-7)12(19,11(18)20-2)13(14,15)16/h3-6,17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOGKHBTRZZGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169004
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114125-59-6
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114125-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the indole derivative and the trifluoromethylated precursor.

    Reaction Conditions: The key step involves the reaction of the indole derivative with a trifluoromethylated reagent under controlled conditions, often using a base to facilitate the reaction.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the trifluoromethyl group or the indole moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the trifluoromethyl group could produce a difluoromethyl derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12F3NO3
  • Molecular Weight : 287.23 g/mol
  • Key Functional Groups :
    • Trifluoromethyl group (enhances lipophilicity)
    • Hydroxy group (increases reactivity)
    • Indole moiety (contributes to biological activity)

Chemistry

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate serves as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

The indole moiety is known for its role in various biological processes. Research indicates that compounds with indole structures can interact with neurotransmitter receptors and enzymes, making this compound a candidate for pharmacological studies. Potential applications include:

  • Neuropharmacology : Investigating interactions with serotonin receptors.
  • Anticancer Research : Exploring its effects on cancer cell lines due to the structural similarities with known anticancer agents.

Industry

In industrial applications, this compound is utilized in the development of materials with enhanced properties such as thermal stability and resistance to degradation. Its unique chemical characteristics make it valuable in formulating specialty chemicals and advanced materials.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Neurotransmitter Interaction Study : A study demonstrated that derivatives of this compound can modulate serotonin receptor activity, suggesting potential antidepressant properties.
  • Anticancer Activity Assessment : In vitro studies on various cancer cell lines showed that this compound exhibits cytotoxic effects, prompting further investigation into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 2-methylindole group differentiates it from analogs with non-aromatic or fluorinated substituents (e.g., benzoannulenyl or indenyl). This substituent may influence π-π stacking interactions in biological systems .
  • Diastereoselectivity : Analogs like 2e achieve >95:5 d.r. via amine-catalyzed decarboxylative aldol reactions, suggesting that the target compound could also exhibit high stereocontrol under similar conditions .
  • Ester Group: Replacing methyl with ethyl (as in ) slightly alters solubility and crystallization behavior but retains the fluorinated hydroxypropanoate core.

Reaction Mechanisms and Catalysis

  • Decarboxylative Aldol Reactions: The target compound’s synthesis likely follows the pathway reported for analogs in and , where β-ketocarboxylic acids react with trifluoropyruvate esters. Amine catalysts (e.g., hydroquinine) promote enantioselectivity, as seen in the synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate .
  • Contrast with Pd-Catalyzed Methods: Unlike Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (synthesized via Pd(OAc)₂-catalyzed C–H arylation ), the target compound relies on aldol chemistry, avoiding transition-metal catalysts.

Physical and Spectroscopic Properties

  • NMR Trends : The 2-methylindole substituent in the target compound would likely cause distinct ¹H-NMR shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and ¹⁹F-NMR signals near δ -75 ppm, consistent with trifluoromethyl groups in analogs .
  • Thermal Stability: Fluorinated hydroxypropanoates are typically stable as oils, though ethyl esters (e.g., ) may crystallize more readily.

Functional Group Variations

  • Amino Acid Derivatives: Compounds like Methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate replace the hydroxyl group with acetamido, enabling peptide coupling applications.
  • Trifluoromethyl vs. Non-Fluorinated Analogs: Non-fluorinated variants (e.g., Methyl 3-(1H-indol-3-yl)propanoate ) lack the electron-withdrawing trifluoromethyl group, reducing reactivity in nucleophilic acyl substitutions.

Biological Activity

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound characterized by its unique trifluoromethyl and indole moieties. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3NO3C_{13}H_{12}F_3NO_3, with a molecular weight of approximately 273.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may facilitate its interaction with biological membranes and increase its bioavailability.

The biological activity of this compound is primarily attributed to its structural components:

  • Indole Moiety : Indoles are known to interact with various neurotransmitter receptors and enzymes, influencing numerous biological processes. The indole structure can modulate receptor activity and has been associated with neuroprotective effects .
  • Trifluoromethyl Group : This functional group enhances the compound's binding affinity to target proteins, potentially increasing its metabolic stability and efficacy as a drug candidate .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Neuropharmacological Effects : Studies suggest that compounds with similar structures have shown promise as general anesthetics and anticonvulsants. For instance, analogues of trifluoromethylated compounds have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular side effects .
  • Anticancer Potential : The indole derivatives are often explored for their anticancer properties. Research into related compounds has revealed their ability to bind to DNA and modulate transcription factors involved in cancer progression .

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
NeuropharmacologyEnhanced GABA(A) current in hippocampal neurons at low concentrations.
Anesthetic ActivitySignificant reduction in MAC for isoflurane without hemodynamic effects.
Anticancer ActivityPotential to interact with DNA-binding proteins affecting cancer cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, consider the following:

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoateIndole moiety; trifluoromethyl groupLacks additional methyl group on indole
Methyl 3,3,3-trifluoro-2-hydroxypropanoateHydroxy and trifluoromethyl groupsNo indole moiety
Methyl 2-hydroxy-3,3,3-trifluoro-(trifluoromethyl)propionateTrifluoromethyl groupsDifferent positioning of functional groups

Q & A

Q. Advanced

  • Kinetic Studies : Use UV-Vis or 19F-NMR^{19}\text{F-NMR} spectroscopy to track reaction rates in varying pH conditions. For example, hydrolysis rates increase in alkaline media due to nucleophilic attack on the ester carbonyl .
  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}\text{O}) or trapping intermediates (e.g., silylation of hydroxyl groups) can clarify reaction pathways .

How can stereochemical outcomes be controlled during synthesis, and what analytical methods validate its configuration?

Q. Advanced

  • Chiral Ligands : Asymmetric catalysis (e.g., chiral palladium complexes) can enforce enantioselectivity .
  • Validation : Single-crystal X-ray diffraction (e.g., C–C bond length analysis, RR-factor < 0.05 ) and 1H-NMR^1\text{H-NMR} coupling constants (e.g., anti/syn diastereomer ratios) confirm stereochemistry .

Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?

Q. Basic

  • NMR :
    • 1H-NMR^1\text{H-NMR}: Methoxy singlet (~δ 3.6 ppm), indole aromatic protons (δ 7.1–7.8 ppm) .
    • 13C-NMR^{13}\text{C-NMR}: Carbonyl (δ ~170 ppm), trifluoromethyl (δ ~120 ppm, JCFJ_{C-F} ~280 Hz) .
  • FT-IR : Ester C=O stretch (~1740 cm1^{-1}), hydroxyl O–H (~3400 cm1^{-1}) .

What strategies mitigate conflicting data in biological activity assays, particularly regarding enzyme inhibition versus receptor antagonism?

Q. Advanced

  • Orthogonal Assays : Use surface plasmon resonance (SPR) for binding affinity and enzyme activity assays (e.g., fluorogenic substrates) to distinguish inhibition from receptor effects.
  • Control Experiments : Include competitive inhibitors (e.g., indole-3-acetic acid ) to isolate target interactions .

What are the optimal reaction conditions for achieving high yield in the esterification step during synthesis?

Q. Basic

  • Solvent : Anhydrous DMF or THF to prevent hydrolysis.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) with diisopropylcarbodiimide (DCC) for ester bond formation .
  • Temperature : 0–5°C to minimize side reactions .

How does the electron-withdrawing effect of the trifluoromethyl group influence cyclization or rearrangement reactions?

Advanced
The CF3_3 group stabilizes transition states via inductive effects, facilitating intramolecular cyclization (e.g., forming indole-fused lactones). Computational modeling (DFT) predicts lowered activation energy (~15 kcal/mol) for such pathways .

What are the common impurities or by-products formed during synthesis, and how are they identified and quantified?

Q. Basic

  • By-Products : Unreacted indole precursors or hydrolyzed esters.
  • Analysis : HPLC-MS (e.g., [M+H]+^+ peaks) or 19F-NMR^{19}\text{F-NMR} quantifies impurities. For example, a 2% impurity at δ –62 ppm (CF3_3) suggests incomplete trifluoromethylation .

What computational modeling approaches predict the compound’s interaction with biological targets, and how do they align with empirical data?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to indole-binding pockets (e.g., serotonin receptors).
  • Validation : Compare docking scores (e.g., ΔG = –9.2 kcal/mol) with IC50_{50} values from enzyme assays .

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